molecular formula C11H13FO3 B135682 (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol CAS No. 303176-43-4

(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol

Cat. No. B135682
CAS RN: 303176-43-4
M. Wt: 212.22 g/mol
InChI Key: GCGMAEKAEXMJNG-GXSJLCMTSA-N
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Description

(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol, commonly known as (1S)-1-FBE, is a synthetic compound that has been studied for its potential use in a variety of scientific applications, such as drug discovery and development, biochemistry, and physiology. It is a member of the class of compounds known as benzopyrans, which are characterized by the presence of two phenyl rings with an oxygen atom attached to the bridge between them. (1S)-1-FBE has a number of unique properties that make it attractive for use in research and clinical applications.

Scientific Research Applications

((1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol)-1-FBE has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including those with potential pharmaceutical applications. In addition, it has been used as a reagent in the synthesis of organic molecules and polymers materials. It has also been studied for its potential use in drug discovery and development, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of ((1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol)-1-FBE is not yet fully understood. However, it is believed to interact with a variety of proteins and enzymes in the body, and may be able to modulate their activity. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in certain medical applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-1-FBE have not been extensively studied. However, studies in animals have shown that it may have a number of beneficial effects. It has been found to have anti-inflammatory and antioxidant effects, and may also be able to modulate the activity of certain proteins and enzymes in the body. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

((1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol)-1-FBE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable and non-toxic. In addition, it has a number of unique properties that make it attractive for use in research and clinical applications. However, it is important to note that (this compound)-1-FBE has not been extensively studied, and its effects on humans are not yet fully understood. As such, caution should be exercised when using this compound in laboratory experiments.

Future Directions

The potential applications of ((1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol)-1-FBE are numerous, and there are a number of future directions that could be explored. Further research could be conducted to elucidate its mechanism of action and to better understand its biochemical and physiological effects. In addition, further work could be done to develop new synthetic methods for the production of (this compound)-1-FBE and related compounds. Finally, studies could be conducted to investigate the potential therapeutic applications of (this compound)-1-FBE, such as its use in the treatment of neurological disorders or as an antioxidant or anti-inflammatory agent.

Synthesis Methods

((1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol)-1-FBE can be synthesized by a two-step process. The first step involves reacting the precursor compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-ol, with ethyl iodide in the presence of a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of (this compound)-1-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1-ethanol. The second step of the synthesis involves the reaction of this intermediate with ethylene glycol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield (this compound)-1-FBE.

properties

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMAEKAEXMJNG-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466521
Record name (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303176-43-4
Record name (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303176-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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